Zopiclone-d4

Vue d'ensemble

Description

Zopiclone-d4 is a non-benzodiazepine hypnotic sold under various trade names and is prescribed for the treatment of insomnia . It is used as an internal standard for the quantification of zopiclone .

Synthesis Analysis

Zopiclone-d4 is synthesized using literature procedures where possible . The material is made by an unambiguous synthetic route . The product is intended for research and forensic applications .

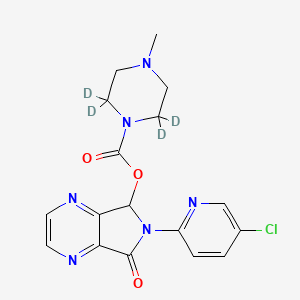

Molecular Structure Analysis

The formal name of Zopiclone-d4 is 4-methyl-1-piperazinecarboxylic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester-d4 . Its molecular formula is C17H13D4ClN6O3 and it has a formula weight of 392.8 .

Chemical Reactions Analysis

The electrochemical behavior of zopiclone was investigated on a glassy carbon electrode in static and rotation disc arrangement . Controlled potential electrolysis in off-line and on-line combination with tandem mass spectrometry was employed for investigation of the products of electrochemical oxidation .

Physical And Chemical Properties Analysis

Zopiclone-d4 is a neat solid . It is a certified reference material that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards .

Applications De Recherche Scientifique

Certified Reference Material

Zopiclone-D4 is used as a certified reference material . It is a standard used in analytical chemistry to ensure the precision and accuracy of measurements. It is used in the calibration of devices, the validation of methods, and the assurance of quality control .

Forensic Analysis

Zopiclone-D4 is used in forensic analysis . It can be used to confirm the presence of zopiclone in biological specimens and tissues . This is particularly useful in cases of suspected drug abuse or poisoning .

Clinical Toxicology

In the field of clinical toxicology, Zopiclone-D4 is used to detect and quantify the presence of zopiclone in biological samples . This can be important in monitoring patient compliance with medication regimens, detecting potential drug interactions, and diagnosing potential drug overdoses .

Urine Drug Testing

Zopiclone-D4 is used in urine drug testing . It can be used to confirm the presence of zopiclone, which can be important in both clinical and forensic settings .

Isotope Dilution Methods

Zopiclone-D4 is used in isotope dilution methods . This is a technique used in analytical chemistry to improve the precision and accuracy of chemical analyses .

Gas Chromatography-Mass Spectrometry (GC-MS)

Zopiclone-D4 is used in Gas Chromatography-Mass Spectrometry (GC-MS) applications . GC-MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .

Liquid Chromatography (LC)

Zopiclone-D4 is suitable for liquid chromatography (LC) applications . LC is a technique used to separate a mixture into its individual components .

Solid Phase Extraction (SPE)

Zopiclone-D4 is used in Solid Phase Extraction (SPE) applications . SPE is a sample preparation method that is used to extract analytes from complex matrices .

Mécanisme D'action

Target of Action

Zopiclone-d4, like its parent compound Zopiclone, primarily targets the GABA A omega-1 receptor in the brain . This receptor is a subtype of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission. Zopiclone-d4 binds selectively to the alpha subunit of this receptor .

Mode of Action

Zopiclone-d4 exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA, the brain’s predominant inhibitory neurotransmitter, to the GABA A receptors . The result is an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Zopiclone-d4, like Zopiclone, is metabolized in the liver. The key enzymes involved in its metabolism are Cytochrome P-450 3A4 and 2C8 . These enzymes convert Zopiclone-d4 into an inactive N-desmethyl derivative and an active N-oxide metabolite .

Pharmacokinetics

After oral administration, Zopiclone-d4 is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . Less than 7% of the administered dose is renally excreted as unchanged Zopiclone-d4 . The terminal elimination half-life of Zopiclone-d4 ranges from 3.5 to 6.5 hours .

Result of Action

The binding of Zopiclone-d4 to the GABA A omega-1 receptor and its subsequent modulation of the GABA B Z receptor chloride channel macromolecular complex leads to a range of pharmacological effects. These include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the potentiation of GABAergic neurotransmission, leading to increased inhibition in the central nervous system .

Action Environment

The action of Zopiclone-d4 can be influenced by various environmental factors. For instance, the pharmacokinetics of Zopiclone-d4 are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with certain medications such as erythromycin, trimipramine, and carbamazepine . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zopiclone may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence . Drowsiness, difficulties breathing, coma, and death may occur if zopiclone is taken together with opioids . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Propriétés

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344856 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zopiclone-d4 | |

CAS RN |

1435933-78-0 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

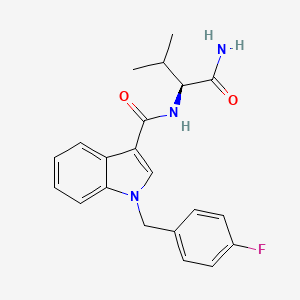

Synthesis routes and methods I

Procedure details

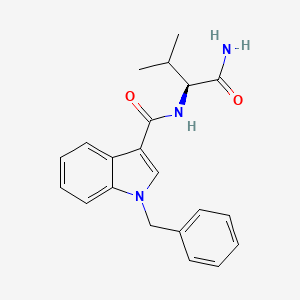

Synthesis routes and methods II

Procedure details

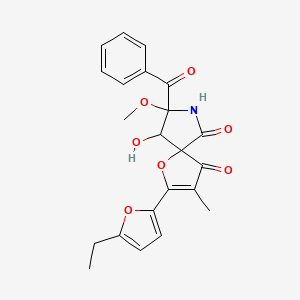

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)